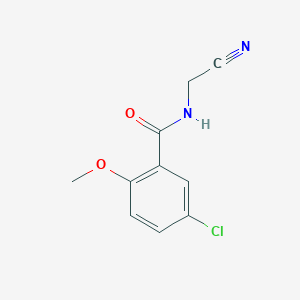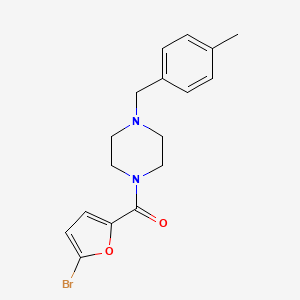![molecular formula C16H18ClN3O4S B5106173 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a chemical compound that is commonly known as CP-690,550. It is a potent inhibitor of Janus kinase 3 (JAK3) and has been extensively studied for its potential therapeutic applications in various autoimmune diseases. CP-690,550 has shown promising results in preclinical and clinical studies, and its mechanism of action and biochemical and physiological effects have been widely investigated.
Mécanisme D'action
CP-690,550 selectively inhibits the activity of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which is a key enzyme involved in the signaling pathways of several cytokines. This compound is primarily expressed in immune cells, and its inhibition can suppress the immune response and reduce inflammation. CP-690,550 binds to the ATP-binding site of this compound and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
CP-690,550 has been shown to have potent immunosuppressive effects and can reduce inflammation in autoimmune diseases. The compound can inhibit the production of cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the immune response. CP-690,550 has also been shown to inhibit the proliferation of T cells and B cells, which are key players in the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which makes it a useful tool for studying the role of this compound in autoimmune diseases. The compound has also been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, CP-690,550 has some limitations for lab experiments. It is a small molecule inhibitor, and its effects may not be specific to this compound. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
CP-690,550 has shown promising results in preclinical and clinical studies, and its potential therapeutic applications in autoimmune diseases are being explored. Future research directions for CP-690,550 include investigating its effects on other cytokines and immune cells, identifying potential biomarkers for patient selection and monitoring, and exploring its combination with other immunosuppressive drugs. In addition, the development of more selective 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide inhibitors and the optimization of CP-690,550's pharmacokinetic and pharmacodynamic properties are also areas of future research.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting from the reaction of 2-chloro-3-pyridineamine and 2-methoxy-N-propylbenzamide. The resulting intermediate is then reacted with sulfonyl chloride to obtain the final product. The synthesis of CP-690,550 has been reported in several research articles, and the compound has been synthesized using different methods.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 can suppress the immune response and reduce inflammation in autoimmune diseases.
Propriétés
IUPAC Name |
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-3-8-19-16(21)12-10-11(6-7-14(12)24-2)25(22,23)20-13-5-4-9-18-15(13)17/h4-7,9-10,20H,3,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALSQIDWWOJIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
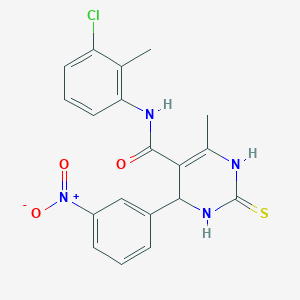
![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
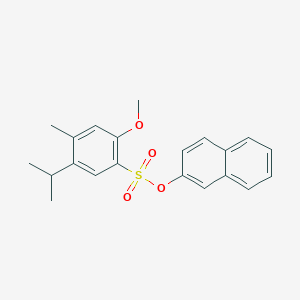
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
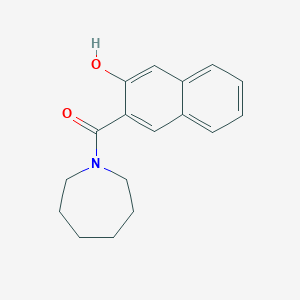
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
